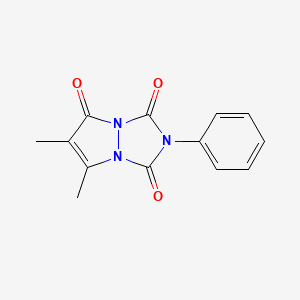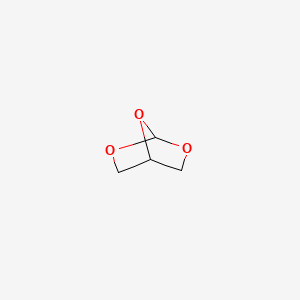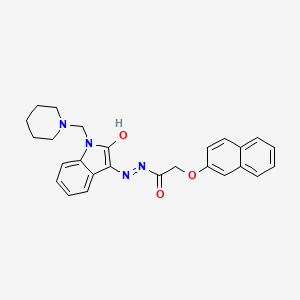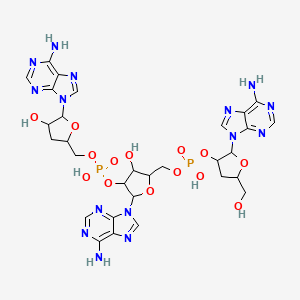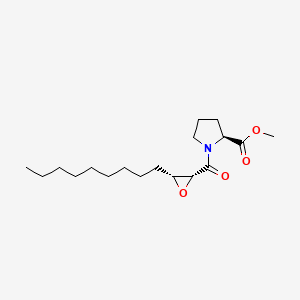
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester: is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester typically involves the following steps:
Epoxidation: The dodecenoyl chain is subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide group.
Coupling Reaction: The epoxydodecenoyl intermediate is then coupled with L-proline methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted epoxides and other derivatives.
科学研究应用
Chemistry: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用机制
The mechanism of action of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
- N-((2R-cis)-Epoxyoctadecenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxyeicosenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxydodecenoyl)-L-alanine methyl ester
Comparison: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is unique due to its specific combination of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the proline methyl ester moiety can enhance the compound’s stability and bioavailability compared to other epoxide-containing esters.
属性
CAS 编号 |
123889-00-9 |
|---|---|
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
methyl (2S)-1-[(2R,3R)-3-nonyloxirane-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-3-4-5-6-7-8-9-12-15-16(23-15)17(20)19-13-10-11-14(19)18(21)22-2/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m0/s1 |
InChI 键 |
YPUIRIMNIUMKHL-ARFHVFGLSA-N |
手性 SMILES |
CCCCCCCCC[C@@H]1[C@@H](O1)C(=O)N2CCC[C@H]2C(=O)OC |
规范 SMILES |
CCCCCCCCCC1C(O1)C(=O)N2CCCC2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)

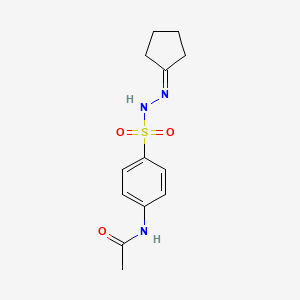

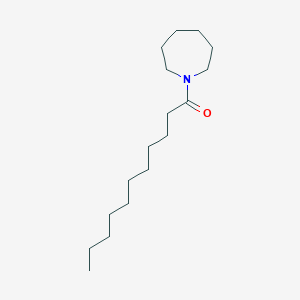
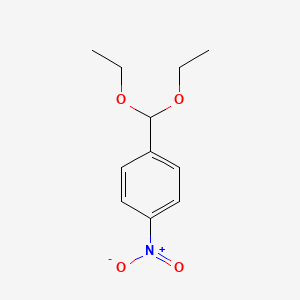
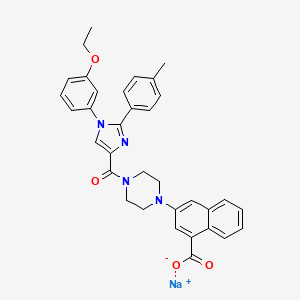
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
